molecular formula C9H5BrN2O5 B14366638 2-Bromo-3-cyano-6-nitrophenyl methyl carbonate CAS No. 90686-49-0

2-Bromo-3-cyano-6-nitrophenyl methyl carbonate

Cat. No.: B14366638
CAS No.: 90686-49-0
M. Wt: 301.05 g/mol
InChI Key: VZAUIBXHQDPWDR-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-nitrophenyl methyl carbonate typically involves multi-step organic reactions One common method includes the bromination of a suitable phenyl precursor, followed by nitration and cyanation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-nitrophenyl methyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 2-amino-3-cyano-6-nitrophenyl methyl carbonate.

    Oxidation: Formation of 2-bromo-3-carboxy-6-nitrophenyl methyl carbonate.

Scientific Research Applications

2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-nitrophenyl methyl carbonate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 2-Bromo-3-cyano-4-nitrophenyl methyl carbonate

Uniqueness

2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

90686-49-0

Molecular Formula

C9H5BrN2O5

Molecular Weight

301.05 g/mol

IUPAC Name

(2-bromo-3-cyano-6-nitrophenyl) methyl carbonate

InChI

InChI=1S/C9H5BrN2O5/c1-16-9(13)17-8-6(12(14)15)3-2-5(4-11)7(8)10/h2-3H,1H3

InChI Key

VZAUIBXHQDPWDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]

Origin of Product

United States

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